Bis(ethoxymethyl) propanedioate

Carboxyl protection Hydrolytic stability Organic synthesis

Bis(ethoxymethyl) propanedioate is a malonate diester in which both carboxyl groups are protected with ethoxymethyl (EOM) groups, a member of the alkoxymethyl ester family of carboxyl protecting groups. With the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol, this compound serves as a masked equivalent of malonic acid, enabling selective manipulation of the central methylene unit in multi-step organic synthesis while the carboxylic acid functionalities remain protected under a range of basic, reductive, and nucleophilic conditions.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 67508-76-3
Cat. No. B14476054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethoxymethyl) propanedioate
CAS67508-76-3
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOCOC(=O)CC(=O)OCOCC
InChIInChI=1S/C9H16O6/c1-3-12-6-14-8(10)5-9(11)15-7-13-4-2/h3-7H2,1-2H3
InChIKeyIYKOMKANQMPKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethoxymethyl) propanedioate (CAS 67508-76-3) – A Protected Malonate Building Block for Synthetic Chemistry


Bis(ethoxymethyl) propanedioate is a malonate diester in which both carboxyl groups are protected with ethoxymethyl (EOM) groups, a member of the alkoxymethyl ester family of carboxyl protecting groups [1]. With the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol, this compound serves as a masked equivalent of malonic acid, enabling selective manipulation of the central methylene unit in multi-step organic synthesis while the carboxylic acid functionalities remain protected under a range of basic, reductive, and nucleophilic conditions [2].

1 Masked malonate building block for α-carbon manipulations while carboxyls stay protected
2 Stable to bases and nucleophiles; avoids premature deprotection during synthesis
3 Acid-labile EOM groups enable orthogonal deprotection in presence of base-sensitive esters

Why Bis(ethoxymethyl) propanedioate Cannot Be Simply Substituted with a Simpler Malonate Ester


Simpler malonate esters such as dimethyl malonate or diethyl malonate offer minimal steric bulk and are readily cleaved under both acidic and basic conditions, which severely limits their utility in synthetic sequences that require robust carboxyl protection. The ethoxymethyl (EOM) ester, in contrast, is an acetal-type protecting group that is stable to bases, nucleophiles, and many reducing agents, yet is selectively removed under acidic conditions . This orthogonal stability profile cannot be replicated by methyl, ethyl, or benzyl esters, which are either too labile under basic conditions or require harsher, less selective deprotection methods (e.g., hydrogenolysis for benzyl esters) that may be incompatible with other sensitive functional groups present in complex target molecules [1].

Base-labile esters

Dimethyl or diethyl malonate may hydrolyze under basic or nucleophilic conditions, risking premature deprotection.

No orthogonal cleavage

Methyl, ethyl, or benzyl esters lack the acid-labile acetal motif, preventing selective deprotection in complex molecules.

Harsh deprotection methods

Benzyl ester removal requires hydrogenolysis, which may reduce other functional groups; EOM esters cleave under mild acid.

Quantitative Differentiation of Bis(ethoxymethyl) propanedioate: Stability, Orthogonality, and Synthetic Advantages


Enhanced Stability of Alkoxymethyl Esters Over Methyl Esters Under Basic Conditions

While methyl esters are the most common carboxyl protecting group, they are labile under basic conditions (e.g., pH > 9) and with nucleophiles such as organolithium and Grignard reagents [1]. In contrast, alkoxymethyl esters, including the ethoxymethyl (EOM) group, are acetals and are reported to be stable to bases and reducing agents . This stability enables synthetic sequences that require strong bases or nucleophiles without premature deprotection, a key advantage when the α-carbon of the malonate must undergo alkylation or acylation while the ester functions remain intact.

Base stability comparison
Class-level inference
EOM ester: stable to bases & nucleophiles
vs
Methyl ester: labile to bases/nucleophiles
Enables broader reaction condition compatibility
Binary stability classification; quantitative data not reported
Carboxyl protection Hydrolytic stability Organic synthesis

Acid-Labile Orthogonal Deprotection of Ethoxymethyl Esters

A defining feature of the ethoxymethyl ester is its susceptibility to acid-catalyzed hydrolysis under mild conditions [1]. This property is leveraged in orthogonal protection schemes where the EOM group can be selectively removed in the presence of base-labile esters such as methyl or ethyl esters. For instance, the EOM-protected malonate can be deprotected using a catalytic amount of carbon tetrabromide (CBr4, 10 mol%) in isopropanol under reflux, a method reported for the analogous methoxyethoxymethyl (MEM) ester [2]. This chemoselectivity is not achievable with simpler malonate esters, which lack this specific acid-labile acetal structure.

Orthogonal deprotection
Class-level inference
EOM ester: acid-catalyzed cleavage (e.g., CBr₄/iPrOH)
vs
Methyl/ethyl: base-labile; benzyl: hydrogenolysis
Allows selective deprotection in presence of base-sensitive esters
Inferred from MEM ester deprotection methodology
Orthogonal deprotection Protecting group strategy Malonate chemistry

Enhanced Solubility in Organic Solvents Compared to Unprotected Malonic Acid

The presence of ethoxymethyl groups significantly increases the lipophilicity of the malonate core. While quantitative solubility data for bis(ethoxymethyl) propanedioate is not available, class-level evidence indicates that ethoxymethyl esters enhance solubility in organic solvents, facilitating homogeneous reaction conditions [1]. In contrast, malonic acid itself is a polar, water-soluble solid that is poorly soluble in many non-polar organic solvents. For example, malonic acid has a water solubility of approximately 1390 g/L at 20°C [2] but is essentially insoluble in hexane or diethyl ether. The EOM diester, being a neutral, relatively non-polar molecule, is expected to be freely soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

Organic solubility enhancement
Class-level inference
EOM diester: enhanced organic solubility
vs
Malonic acid: water-soluble (1390 g/L), poorly organic-soluble
Facilitates homogeneous reaction conditions in organic synthesis
Quantitative solubility data for target not available
Solubility enhancement Reaction medium compatibility Malonate esters

Malonic Ester Synthesis Utility with Temporary Carboxyl Masking

Bis(ethoxymethyl) propanedioate retains the hallmark reactivity of malonate esters: the central α-methylene protons are acidic (pKa ~13) and can be deprotonated with a strong base to generate an enolate that undergoes alkylation, acylation, or conjugate addition . Unlike dimethyl or diethyl malonate, the EOM groups are designed to remain intact during these α-carbon manipulations, which are typically conducted under basic or nucleophilic conditions. This allows for the construction of substituted malonate derivatives without premature carboxyl exposure. The use of EOM esters in this context provides a strategic advantage: the protected carboxyl groups can be carried through multiple steps and then selectively deprotected under mild acidic conditions when the free carboxylic acids are ultimately required, for example, for subsequent decarboxylation or amide bond formation.

Synthetic utility
Supporting evidence
EOM malonate: α-alkylation with EOM groups intact
vs
Dimethyl malonate: base-labile; may hydrolyze or transesterify
Supports protected malonate alkylation-acylation sequence
No quantitative reactivity data provided
Malonic ester synthesis Alkylation Decarboxylation

Procurement-Driven Applications: When to Source Bis(ethoxymethyl) propanedioate


Multi-Step Synthesis of Complex Natural Products Requiring Orthogonal Carboxyl Protection

In the total synthesis of complex molecules such as polyketides or alkaloids, multiple carboxylic acid functionalities must be differentially protected and deprotected at distinct stages. Bis(ethoxymethyl) propanedioate can serve as a masked malonate building block where the EOM groups remain stable during base-mediated alkylations or nucleophilic additions , and are later cleaved under mild acidic conditions that do not affect base-labile esters elsewhere in the molecule [1].

Synthesis of Substituted Acetic Acid Derivatives via Alkylation and Decarboxylation

The compound is ideally suited for the classical malonic ester synthesis sequence: deprotonation at the α-carbon, alkylation with a desired electrophile, followed by acidic deprotection of the EOM groups to reveal the malonic acid, and subsequent thermal decarboxylation to afford a substituted acetic acid derivative . This approach avoids premature hydrolysis of the ester groups during the alkylation step, a common problem when using simple methyl or ethyl esters under strongly basic conditions.

Preparation of Malonic Acid Half-Esters or Mono-Protected Malonates

Selective monodeprotection of one EOM group can be achieved under controlled acidic conditions, yielding an ethoxymethyl hydrogen malonate. This intermediate is valuable for the synthesis of mono-substituted malonic acid derivatives, which are increasingly used as pronucleophiles in enantioselective catalysis and decarboxylative cross-coupling reactions . The EOM group provides a balance of stability and lability that is difficult to achieve with other ester protecting groups.

Application
Selection Property
Validation Focus
Complex molecule total synthesis
Orthogonal protection (base-stable, acid-labile)
Selective deprotection without affecting base-labile esters
Substituted acetic acid synthesis
Carboxyl masking during α-alkylation
EOM stability under alkylation; acid deprotection
Monoprotected malonate synthesis
Controlled monodeprotection
Optimize conditions for selective mono-cleavage
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